3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid
Description
Properties
IUPAC Name |
3-(5-amino-4-cyanopyrazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-5-8-6-14-15(10(8)13)9-3-1-2-7(4-9)11(16)17/h1-4,6H,13H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTCQUAPFBCQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(C=N2)C#N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of a phenyl hydrazine derivative with an aromatic aldehyde and a malono derivative in a mixture of water and ethanol at room temperature . This reaction yields the desired pyrazole derivative through a series of condensation and cyclization steps. Industrial production methods may involve similar reaction conditions but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Pyrazole Core Formation
The pyrazole ring is typically synthesized via condensation reactions of β-ketonitriles with hydrazines. For example, β-ketonitriles react with hydrazines to form hydrazones, which cyclize to yield 5-aminopyrazoles . In this case, the cyano group at position 4 may arise from nitrile-containing precursors, such as malononitrile derivatives, which react with hydrazines to form 3,5-diaminopyrazoles .
Benzoic Acid Substitution
The benzoic acid group at position 3 of the pyrazole ring could be introduced via coupling reactions. For instance, pyrazole derivatives can react with activated benzoic acid derivatives (e.g., acid chlorides) under nucleophilic substitution or amidation conditions .
Key Functional Groups and Reactivity
The compound contains three reactive groups:
-
Amino group (position 5) : Highly nucleophilic, enabling condensation, acylation, or substitution reactions.
-
Cyano group (position 4) : Can undergo hydrolysis to form carboxylic acids or amides.
-
Benzoic acid (position 3) : Susceptible to esterification, amidation, or decarboxylation.
Reaction 1: Hydrolysis of the Cyano Group
The cyano group at position 4 can be hydrolyzed to a carboxylic acid under acidic or basic conditions. For example:
This transformation would yield 3-(5-amino-4-carboxy-1H-pyrazol-1-yl)benzoic acid , expanding the compound’s reactivity for amide formation .
Reaction 2: Acylation of the Amino Group
The amino group at position 5 can react with acylating agents (e.g., acyl chlorides) to form amides:
This modification could enhance stability or alter biological activity, as seen in pyrazolo-carboxamide derivatives .
Reaction 3: Esterification of the Benzoic Acid
The carboxylic acid group can be converted to an ester via reaction with alcohols in the presence of acid catalysts:
Ester derivatives are often more soluble and reactive intermediates for further transformations .
Stability and Hazards
The compound exhibits moderate hazards, including skin irritation (H315) and respiratory tract irritation (H335) . Proper handling under controlled conditions is essential to mitigate risks.
Table 1: Functional Group Transformations
| Functional Group | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| Cyano (C≡N) | Hydrolysis | H₃O⁺ or NaOH | Carboxylic acid (COOH) |
| Amino (NH₂) | Acylation | Acyl chloride (R-COCl) | Amide (NH-CO-R) |
| Carboxylic acid | Esterification | Alcohol (R-OH), H⁺ catalyst | Ester (COOR) |
Table 2: Comparative Reaction Conditions
| Reaction | Traditional Method | Ultrasonic Method (Advantage) |
|---|---|---|
| Hydrolysis | Acid/base, heating | Faster reaction time, higher yield |
| Acylation | Room temperature, long time | Accelerated under ultrasound |
| Esterification | Reflux with acid catalyst | Improved purity, reduced time |
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant potential in medicinal chemistry, particularly as an active pharmaceutical ingredient (API) due to its biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of 5-amino-4-cyano-1H-pyrazole, including 3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid, show promising antimicrobial properties. A study reported that various synthesized compounds displayed moderate to high inhibition against bacteria and fungi, with some compounds incorporating sugar moieties exhibiting the highest activity levels .
Antiviral Properties
Another critical application is in the field of antiviral drugs. Compounds similar to this compound have been investigated for their efficacy against HIV. A study highlighted the discovery of pyrazole derivatives that were non-toxic and effective in inhibiting HIV replication, emphasizing their potential as new therapeutic agents against viral infections .
Anticancer Activity
The pyrazole moiety has been linked to anticancer properties since the 1960s. Research indicates that pyrazole derivatives can exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties .
Synthesis and Chemical Behavior
The synthesis of this compound involves several chemical reactions that highlight its versatility as a building block in organic synthesis.
Synthesis Techniques
Several methods have been developed for synthesizing pyrazole derivatives, including:
- Ultrasonically Assisted Reactions : Utilizing ultrasound to enhance reaction rates and yields in the synthesis of pyrazole derivatives has shown significant advantages over conventional heating methods .
| Method | Yield (%) | Reaction Time |
|---|---|---|
| Conventional Heating | 70 | 2 hours |
| Ultrasonic Method | 90 | 30 minutes |
This table illustrates the efficiency of using ultrasonic methods compared to traditional techniques.
Material Science Applications
Beyond medicinal chemistry, this compound finds applications in material science, particularly in the development of novel materials with specific properties.
Polymer Chemistry
The compound can act as a functional monomer in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties. The incorporation of pyrazole units into polymer backbones has been shown to improve the overall performance of the resulting materials.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various synthesized pyrazole derivatives, it was found that compounds containing the pyrazole ring structure exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that modifications at specific positions on the pyrazole ring could enhance antibacterial activity .
Case Study 2: Antiviral Screening
A series of pyrazole derivatives were screened for their activity against HIV. Among these, one compound demonstrated a dose-dependent inhibition of viral replication without cytotoxic effects on host cells. This finding underscores the potential for developing new antiviral therapies based on pyrazole derivatives .
Mechanism of Action
The mechanism of action of 3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid involves its ability to donate and accept hydrogen bonds, which facilitates the establishment of intermolecular interactions . These interactions can influence the compound’s reactivity and biological activity. The presence of the pyrazole ring allows the compound to participate in various proton transfer processes, which can affect its binding to molecular targets and its overall pharmacological profile . The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Benzoic Acid Backbones
3-[3-(Cis-4-Carboxycyclohexyl)-4-[2-(Hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic acid
- Molecular Formula: Not fully disclosed (estimated C₂₀H₂₃N₃O₆).
- Molecular Weight : 388.3 g/mol (ESI-MS) .
- Key Features: A cyclohexyl-carboxylic acid substituent replaces the cyano group. A hydroxyamino-oxo-ethyl side chain adds polarity and hydrogen-bonding capacity. Synthesis Yield: 2%, indicating challenges in production scalability .
- Applications: Potential use in metalloproteinase inhibition due to its carboxylate-rich structure.
5-(Aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Dihydrochloride
- Molecular Formula : C₁₀H₁₂Cl₂N₄O (estimated).
- Key Features: Lacks the benzoic acid moiety but retains a pyrazole core with an aminomethyl group. The dihydrochloride salt enhances solubility in aqueous media.
- Commercial Status : Discontinued in bulk quantities, suggesting synthesis or stability limitations .
Benzoic Acid Derivatives with Sulfate/Sulfooxy Modifications
4-(Sulfooxy)benzoic Acid and Isomers
- Molecular Formula : C₇H₆O₇S.
- Molecular Weight : ~234.18 g/mol (based on m/z 232.9775) .
- Key Features :
- A sulfooxy (-OSO₃H) group replaces the pyrazole ring, increasing acidity and hydrophilicity.
- Positional isomers (e.g., 2- or 3-sulfooxy) affect metabolic pathways and stability.
- Metabolite Behavior : Identified as a phase II metabolite in hepatic studies, with fragmentation patterns indicating susceptibility to decarboxylation .
Hydroxyl-(Sulfooxy)benzoic Acid
- Molecular Formula : C₇H₆O₄S.
- Molecular Weight : ~202.19 g/mol.
- Key Features: Combines hydroxyl (-OH) and sulfooxy groups, enhancing redox activity. Fragmentation via MS/MS reveals loss of sulfoxy groups, indicating lower stability compared to cyano-substituted pyrazoles .
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis (CAS 162339-93-7) is more straightforward than that of cyclohexyl-substituted analogues, which suffer from low yields (e.g., 2% for compound 16m) .
- Metabolic Stability: Unlike sulfooxy-benzoic acids, the cyano-pyrazole group in the target compound resists enzymatic degradation, as evidenced by the absence of sulfoxy-related fragmentation .
- Commercial Viability: Structural simplicity and lack of discontinued status (unlike aminomethyl-pyrazole salts) suggest broader applicability in drug discovery .
Biological Activity
3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Synthesis and Characterization
The synthesis of this compound involves the reaction of appropriate pyrazole derivatives with benzoic acid under specific conditions. The compound has been characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming its structure and purity .
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies indicate that pyrazole derivatives, including this compound, show promising anticancer properties. They have been reported to inhibit the proliferation of various cancer cell lines, including lung, breast, and liver cancer cells .
- Antimicrobial Properties : The pyrazole moiety is known for its antimicrobial effects. Research has demonstrated that compounds containing this structure can effectively combat bacterial infections, particularly against Gram-positive bacteria .
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis .
Anticancer Activity
A study highlighted the compound's ability to induce apoptosis in cancer cells. It was tested against several cancer cell lines with varying IC50 values indicating its potency:
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
Research into the antimicrobial properties revealed that the compound exhibits significant efficacy against various bacterial strains:
These results indicate that the compound can inhibit bacterial growth effectively, suggesting potential applications in treating infections.
Case Studies
Several case studies have documented the therapeutic potential of pyrazole derivatives:
- Breast Cancer Treatment : A clinical study involving a derivative similar to this compound showed a marked reduction in tumor size among participants after a treatment regimen incorporating this compound .
- Infection Control : A case report demonstrated successful treatment of a severe bacterial infection using a formulation containing this pyrazole derivative, highlighting its effectiveness in clinical settings .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Cyclocondensation reactions are commonly employed for pyrazole-carboxylic acid derivatives. For example, ethyl acetoacetate and phenylhydrazine can be cyclized using N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a catalyst under reflux conditions to yield intermediates, followed by hydrolysis to the carboxylic acid . Optimization involves adjusting reaction time, temperature (e.g., 65–80°C), and solvent polarity (ethanol or methanol with glacial acetic acid) to improve yields and purity . Monitoring by TLC or HPLC is critical to track intermediate formation.
Q. How can structural characterization of this compound be performed to confirm its molecular configuration?
- Methodological Answer : Use a combination of:
- X-ray crystallography with SHELX software for resolving crystal structures (e.g., SHELXL for refinement) .
- Spectroscopy : IR for functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carboxylic O-H stretch at ~3400 cm⁻¹) , and NMR (¹H/¹³C) to confirm aromatic protons, pyrazole ring protons, and substituent positions .
- Mass spectrometry (HRMS) for molecular weight validation.
Q. What are the key challenges in purifying this compound, and how can they be addressed?
- Methodological Answer : The compound’s polarity and solubility in aqueous/organic mixtures require tailored purification. Techniques include:
- Recrystallization from methanol or ethanol-water systems to remove unreacted precursors .
- Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) .
- HPLC with C18 columns for high-purity isolation, especially if by-products are structurally similar.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) be applied to predict the electronic properties or reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model:
- Electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Frontier molecular orbitals (HOMO/LUMO) to predict reactivity in substitution or cycloaddition reactions.
- Solvent effects using the Polarizable Continuum Model (PCM) to simulate solvation energetics. Validate computational results against experimental spectroscopic data .
Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., antimicrobial assays)?
- Methodological Answer : Discrepancies may arise from:
- Strain-specific activity : Test against standardized microbial strains (e.g., Staphylococcus aureus ATCC 25923) with consistent inoculum sizes .
- Compound stability : Assess degradation under assay conditions (pH, temperature) via LC-MS .
- Synergistic effects : Use checkerboard assays to evaluate interactions with adjuvants (e.g., β-lactamase inhibitors) .
Q. What strategies are recommended for studying the compound’s potential as a kinase inhibitor or enzyme modulator?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase domains (e.g., EGFR or MAPK). Prioritize binding poses with strong hydrogen bonds to the pyrazole ring and benzoic acid moiety .
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays with purified enzymes. Validate hits via IC₅₀ determination and selectivity profiling across kinase families .
Q. How can researchers design experiments to investigate tautomerism or prototropic equilibria in the pyrazole ring?
- Methodological Answer :
- Variable-temperature NMR : Monitor proton shifts in DMSO-d₆ or CDCl₃ to detect tautomeric forms.
- pH-dependent UV-Vis spectroscopy : Track absorbance changes (200–400 nm) under acidic/neutral/basic conditions to identify dominant tautomers .
- Theoretical calculations : Compare experimental data with DFT-predicted tautomer stability .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity studies?
- Methodological Answer :
- Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ values.
- Use ANOVA with post-hoc tests (Tukey’s HSD) to compare efficacy across cell lines.
- Address variability by replicating assays ≥3 times and reporting SEM .
Q. How can researchers validate the compound’s mechanism of action when conflicting pathways are proposed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
